[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine
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Overview
Description
[4-(Aminomethyl)-2-oxabicyclo[211]hexan-1-yl]methanamine is a bicyclic amine compound with a unique structure that includes an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-2-oxabicyclo[21One common method involves the use of photochemistry to achieve [2 + 2] cycloaddition reactions, which can efficiently create the bicyclic structure . Another approach involves palladium-catalyzed reactions to introduce functional groups onto pre-formed bicyclic systems .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This could include batch processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the aminomethyl groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptanes: These compounds have a similar bicyclic structure but differ in the placement of nitrogen atoms.
Bicyclo[2.1.1]hexanes: These compounds share the bicyclic framework but lack the aminomethyl groups.
Uniqueness
What sets [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine apart is its specific combination of an oxabicyclohexane ring with aminomethyl groups. This unique structure provides distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine |
InChI |
InChI=1S/C7H14N2O/c8-3-6-1-7(2-6,4-9)10-5-6/h1-5,8-9H2 |
InChI Key |
XZYMDXJTYDGUNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CN)CN |
Origin of Product |
United States |
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